molecular formula C14H10Cl2O3 B1303860 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid CAS No. 56442-18-3

4-[(3,4-Dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1303860
CAS No.: 56442-18-3
M. Wt: 297.1 g/mol
InChI Key: ZCGYVYRMBOFTPZ-UHFFFAOYSA-N
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Description

4-[(3,4-Dichlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Applications

One area of research involves the synthesis of new compounds using 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid or related chemicals to evaluate their antimicrobial effects. For instance, 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles, which were then evaluated for their antimicrobial, anti-inflammatory, and analgesic activities (Mays Neamah M, Ibtissam K Jassim, 2022).

Catalysis and Chemical Transformations

Research has also explored the use of related compounds in catalysis and chemical transformations. For example, hypervalent iodine reagents derived from 4,4'-Bis(dichloroiodo)biphenyl and 3-(dichloroiodo)benzoic acid have been identified as efficient and recyclable catalysts for vicinal halomethoxylation of unsaturated compounds, demonstrating the versatility of related chemicals in synthetic organic chemistry (M. Yusubov, L. A. Drygunova, V. Zhdankin, 2004).

Luminescent Properties and Coordination Compounds

Another significant area of application is in the development of lanthanide coordination compounds using derivatives of 4-benzyloxy benzoic acid. Research in this domain focuses on testing the influence of electron-releasing or electron-withdrawing substituents on the photophysical properties of these compounds, highlighting the role of chemical modifications in tuning luminescence (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).

Hydrogen and Halogen-Oxo Interactions

The study of hydrogen and halogen-oxo interactions in uranyl coordination polymers incorporating benzoic acid derivatives has provided insights into non-covalent assembly mechanisms. This research contributes to the understanding of molecular interactions and the design of materials with specific properties (Korey P. Carter, Mark Kalaj, A. Kerridge, C. Cahill, 2018).

Biodegradation Studies

The biodegradation of chlorinated benzoic acids, specifically 3,4-dichlorobenzoic acid, using Corynebacterium jeikeium, showcases the environmental relevance of these compounds. This research highlights the potential of specific bacteria to degrade pollutants and offers a basis for developing bioremediation strategies (A. Alqudah, K. Tarawneh, I. Alkafaween, S. Saad, 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves or eye protection .

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGYVYRMBOFTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377451
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56442-18-3
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56442-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,4-Dichlorophenyl)methoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3,4-Dichlorobenzyl)oxy]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate (Preparation 8, 750 mg; 2.41 mmol) in tetrahydrofuran (12 mL) was added an aqueous solution of lithium hydroxide (2 M, 6 mL, 12 mmol) and the reaction stirred at reflux for 4 hours. Upon consumption of starting material the reaction mixture cooled to room temperature and solvent removed in vacuo. The resulting residue was dissolved in water (15 mL) and acidified with 2M hydrochloric acid solution. The aqueous phase was then extracted with dichloromethane (3×25 mL). The combined organic extracts were dried over magnesium sulphate, filtered and evaporated in vacuo to give the title compound (620 mg, 87%) as a white solid.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
87%

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